(1H-indazol-3-yl)methanol
Overview
Description
(1H-indazol-3-yl)methanol is an organic compound that belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indazol-3-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of ortho-substituted benzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (1H-indazol-3-yl)methanal or (1H-indazol-3-yl)carboxylic acid .
Scientific Research Applications
(1H-indazol-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-indazol-3-yl)methanol and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, thereby modulating biological processes such as cell proliferation and inflammation . The exact mechanism depends on the specific structure and functional groups present in the derivative.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with a similar core structure but lacking the hydroxyl group.
2H-indazole: Another tautomeric form of indazole with different stability and reactivity properties.
1-methyl-1H-indazol-3-yl)methanol: A methylated derivative with distinct chemical and biological properties.
Uniqueness
(1H-indazol-3-yl)methanol is unique due to its specific hydroxyl group, which imparts distinct reactivity and potential biological activities. This functional group allows for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2H-indazol-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAIOOKNXAXEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363641 | |
Record name | (1H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64132-13-4 | |
Record name | (1H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazol-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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